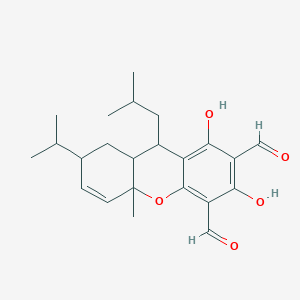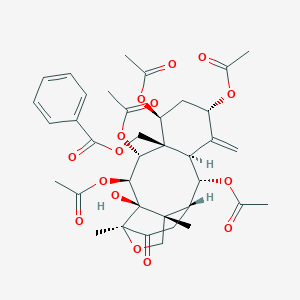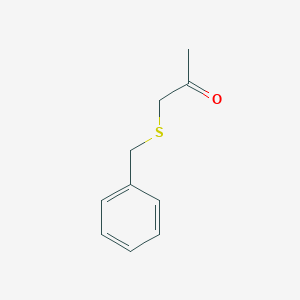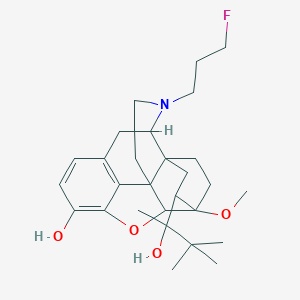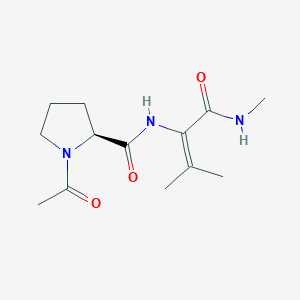
Acetylprolyl-alpha,beta-dehydrovaline methylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylprolyl-alpha,beta-dehydrovaline methylamide, commonly known as Ac-SDKP, is a small peptide molecule that has been found to have various biochemical and physiological effects. It is synthesized through a specific method and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Ac-SDKP is not fully understood, but it is believed to act through the renin-angiotensin system. It has been shown to inhibit the production of angiotensin II, a hormone that is involved in the regulation of blood pressure and fluid balance in the body.
Biochemische Und Physiologische Effekte
Ac-SDKP has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. It has also been found to inhibit the proliferation of smooth muscle cells in the arterial wall, which can help prevent the development of atherosclerosis. Additionally, it has been found to have antifibrotic effects, which may help prevent the development of fibrosis in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ac-SDKP in lab experiments is its specificity. It has been found to have a high affinity for its target receptors, which makes it an ideal molecule for studying specific biological pathways. However, one of the limitations of using Ac-SDKP is its stability. It is a relatively unstable molecule and can degrade quickly, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are various future directions for the study of Ac-SDKP. One area of interest is its potential applications in the treatment of cardiovascular disease. Studies have shown that Ac-SDKP can inhibit the proliferation of smooth muscle cells in the arterial wall, which may help prevent the development of atherosclerosis. Additionally, it has been found to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. Another area of interest is its potential applications in the treatment of fibrosis. Studies have found that Ac-SDKP has antifibrotic effects, which may help prevent the development of fibrosis in various organs. Overall, the study of Ac-SDKP has the potential to lead to new treatments for various diseases.
Synthesemethoden
The synthesis of Ac-SDKP involves the condensation of two amino acids, proline and valine, with the addition of an acetyl group and the removal of two hydrogen atoms. This process is carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a resin-bound peptide chain.
Wissenschaftliche Forschungsanwendungen
Ac-SDKP has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in cardiovascular disease. Studies have shown that Ac-SDKP can inhibit the proliferation of smooth muscle cells in the arterial wall, which can help prevent the development of atherosclerosis. It has also been found to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
Eigenschaften
CAS-Nummer |
132168-80-0 |
|---|---|
Produktname |
Acetylprolyl-alpha,beta-dehydrovaline methylamide |
Molekularformel |
C13H21N3O3 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
(2S)-1-acetyl-N-[3-methyl-1-(methylamino)-1-oxobut-2-en-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H21N3O3/c1-8(2)11(13(19)14-4)15-12(18)10-6-5-7-16(10)9(3)17/h10H,5-7H2,1-4H3,(H,14,19)(H,15,18)/t10-/m0/s1 |
InChI-Schlüssel |
KBMKJMVWDGLMCB-JTQLQIEISA-N |
Isomerische SMILES |
CC(=C(C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)C |
SMILES |
CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C |
Kanonische SMILES |
CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C |
Synonyme |
Ac-Pro-delta-Val-NHCH3 acetylprolyl-alpha,beta-dehydrovaline methylamide APDV-methylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



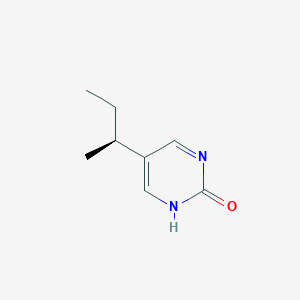
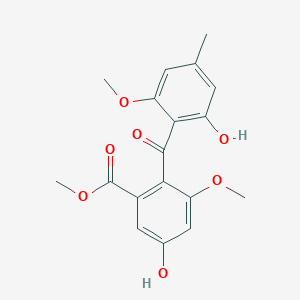
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
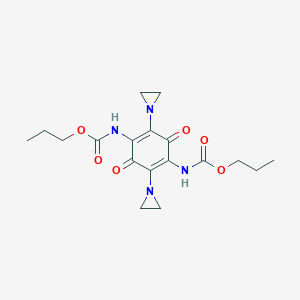
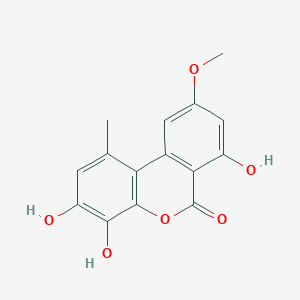

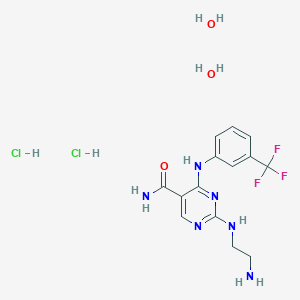
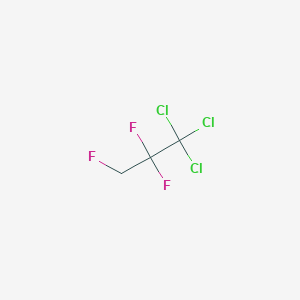
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
